molecular formula C16H14FNO3 B14003695 (S)-2-Benzamido-3-(3-fluorophenyl)propanoic acid CAS No. 69935-09-7

(S)-2-Benzamido-3-(3-fluorophenyl)propanoic acid

Cat. No.: B14003695
CAS No.: 69935-09-7
M. Wt: 287.28 g/mol
InChI Key: PBKKFAXUWHUKAJ-AWEZNQCLSA-N
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Description

Phenylalanine, N-benzoyl-3-fluoro- is a fluorinated derivative of phenylalanine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated phenylalanines, including Phenylalanine, N-benzoyl-3-fluoro-, typically involves the introduction of a fluorine atom into the phenylalanine molecule. One common method is the direct nucleophilic fluorination of a protected amino acid derivative. This process often involves multiple steps, including the use of protecting groups to ensure selective fluorination .

Industrial Production Methods

Industrial production of fluorinated phenylalanines can involve enzymatic synthesis methods. Enzymes such as fluorinases can catalyze the formation of carbon-fluorine bonds under mild conditions, making them suitable for large-scale production. This method is advantageous due to its selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenylalanine, N-benzoyl-3-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenylalanine, N-benzoyl-3-fluoro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenylalanine, N-benzoyl-3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This interaction can modulate various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Phenylalanine, N-benzoyl-3-fluoro- can be compared with other fluorinated phenylalanines, such as α-fluorophenylalanine and β-fluorophenylalanine. While all these compounds share the common feature of fluorine substitution, their unique structural differences result in varying chemical and biological properties. For instance, the position of the fluorine atom can significantly impact the compound’s reactivity and bioavailability .

List of Similar Compounds

Properties

CAS No.

69935-09-7

Molecular Formula

C16H14FNO3

Molecular Weight

287.28 g/mol

IUPAC Name

(2S)-2-benzamido-3-(3-fluorophenyl)propanoic acid

InChI

InChI=1S/C16H14FNO3/c17-13-8-4-5-11(9-13)10-14(16(20)21)18-15(19)12-6-2-1-3-7-12/h1-9,14H,10H2,(H,18,19)(H,20,21)/t14-/m0/s1

InChI Key

PBKKFAXUWHUKAJ-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC(=CC=C2)F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC(=CC=C2)F)C(=O)O

Origin of Product

United States

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